molecular formula C11H14N4 B5752424 N-(4-ethylbenzyl)-1H-1,2,4-triazol-3-amine

N-(4-ethylbenzyl)-1H-1,2,4-triazol-3-amine

Cat. No. B5752424
M. Wt: 202.26 g/mol
InChI Key: NGTMWYNVPKYNJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylbenzyl)-1H-1,2,4-triazol-3-amine, also known as EBA, is a chemical compound that belongs to the class of triazole derivatives. EBA has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

N-(4-ethylbenzyl)-1H-1,2,4-triazol-3-amine has been found to inhibit the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and histone deacetylase (HDAC). It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ) and the transient receptor potential vanilloid 1 (TRPV1) receptor. The mechanism of action of N-(4-ethylbenzyl)-1H-1,2,4-triazol-3-amine is believed to be through the modulation of the signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
N-(4-ethylbenzyl)-1H-1,2,4-triazol-3-amine has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been found to have neuroprotective and analgesic effects. N-(4-ethylbenzyl)-1H-1,2,4-triazol-3-amine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-ethylbenzyl)-1H-1,2,4-triazol-3-amine has several advantages for lab experiments, including its availability, stability, and low toxicity. It is also relatively easy to synthesize and modify. However, N-(4-ethylbenzyl)-1H-1,2,4-triazol-3-amine has some limitations, including its low solubility in water and its potential to interact with other compounds in biological systems.

Future Directions

There are several future directions for the research on N-(4-ethylbenzyl)-1H-1,2,4-triazol-3-amine. One potential direction is the development of N-(4-ethylbenzyl)-1H-1,2,4-triazol-3-amine-based drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Another direction is the investigation of the mechanism of action of N-(4-ethylbenzyl)-1H-1,2,4-triazol-3-amine on various enzymes and receptors. Further research is also needed to understand the potential side effects and toxicity of N-(4-ethylbenzyl)-1H-1,2,4-triazol-3-amine in vivo. Finally, the development of new synthesis methods and modifications of N-(4-ethylbenzyl)-1H-1,2,4-triazol-3-amine may lead to the discovery of new compounds with improved properties and potential applications.
Conclusion
In conclusion, N-(4-ethylbenzyl)-1H-1,2,4-triazol-3-amine is a unique chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(4-ethylbenzyl)-1H-1,2,4-triazol-3-amine may lead to the discovery of new drugs and the development of new treatments for various diseases.

Synthesis Methods

N-(4-ethylbenzyl)-1H-1,2,4-triazol-3-amine can be synthesized through a multi-step process that involves the reaction of 4-ethylbenzylamine with 2,4,6-trichloro-1,3,5-triazine followed by the reaction with sodium azide and hydrogenation. The final product is obtained through the reaction of the intermediate with 1,2,4-triazole-3-thiol.

Scientific Research Applications

N-(4-ethylbenzyl)-1H-1,2,4-triazol-3-amine has been used in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases. N-(4-ethylbenzyl)-1H-1,2,4-triazol-3-amine has also been used as a probe in biological studies to investigate the mechanism of action of various enzymes and receptors.

properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-9-3-5-10(6-4-9)7-12-11-13-8-14-15-11/h3-6,8H,2,7H2,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTMWYNVPKYNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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